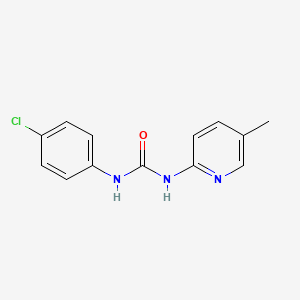
N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMU is a member of the urea class of compounds and is structurally similar to other urea-based drugs such as metformin and phenformin.
作用機序
The exact mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it has been shown to activate AMP-activated protein kinase (AMPK) and inhibit mTOR signaling. This leads to a decrease in protein synthesis and an increase in autophagy. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood glucose levels in diabetic rats and to decrease inflammation in a variety of models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea for lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are a number of future directions for the study of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential use as a neuroprotective agent. This compound has been shown to have neuroprotective effects in a variety of models, and further research in this area could lead to the development of new treatments for neurological diseases. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research in this area could lead to the development of new cancer treatments. Finally, the safety and efficacy of this compound in humans should be further studied in order to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 5-methyl-2-pyridinecarboxylic acid to form the intermediate 4-chloro-N-(5-methyl-2-pyridyl)benzamide. This intermediate is then reacted with phosgene and ammonia to form this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(4-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-2-7-12(15-8-9)17-13(18)16-11-5-3-10(14)4-6-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCFEANOIUZMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)
![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)
![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)



![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)